Cas no 54536-38-8 (S-Benzyl-D-Penicillamine)
S-Benzyl-D-Penicillamine Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-3-benzylsulfanyl-3-methylbutanoic Acid
- S-BENZYL-D-PENICILLAMINE
- (R)-acetoxy-2-phenylacetyl chloride
- (R)-acetylmandelic acid chloride
- (R)-AMPA hydrobromide
- (R)-O-Acetylmandelic acid chloride
- (R)-O-Acetyl-mandelsaeurechlorid
- 2-(2-ethanoylphenyl)-2-oxidanyl-ethanoyl chloride
- 3-(benzylthio) valine
- A827875
- FT-0657653
- S-benzyl-L-penicillamine
- (S)-2-Amino-3-(benzylthio)-3-methylbutanoic acid
- S-BenZyl-D-penicillamine (H-D-Pen(BZl)-OH)
- 54536-37-7
- 75323-55-6
- SCHEMBL9622177
- (2S)-2-amino-3-benzylsulfanyl-3-methyl-butanoic acid
- H-beta,beta-Dimethyl-D-Cys(Bzl)-OH
- (2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid
- YPZAXRYHYTVHPA-JTQLQIEISA-N
- MFCD03788087
- 54536-38-8
- D-Valine, 3-(benzylthio)-
- G84401
- S-Benzyl-D-Penicillamine
-
- MDL: MFCD03788087
- Inchi: 1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1
- InChI Key: YPZAXRYHYTVHPA-JTQLQIEISA-N
- SMILES: S(CC1C=CC=CC=1)C(C)(C)[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 239.09811
- Monoisotopic Mass: 239.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 88.6Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 388.1±42.0 °C at 760 mmHg
- Flash Point: 188.5±27.9 °C
- PSA: 63.32
- LogP: 2.81060
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
S-Benzyl-D-Penicillamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S-Benzyl-D-Penicillamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1237270-100mg |
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH |
54536-38-8 | 98% (HPLC) | 100mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237270-250mg |
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH |
54536-38-8 | 98% (HPLC) | 250mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237270-1g |
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH |
54536-38-8 | 98% (HPLC) | 1g |
$330 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237270-5g |
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH |
54536-38-8 | 98% (HPLC) | 5g |
$1040 | 2024-06-06 | |
| TRC | B537558-25mg |
S-Benzyl-D-Penicillamine |
54536-38-8 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B537558-50mg |
S-Benzyl-D-Penicillamine |
54536-38-8 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B537558-250mg |
S-Benzyl-D-Penicillamine |
54536-38-8 | 250mg |
$ 95.00 | 2022-06-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479142-250 mg |
S-Benzyl-D-penicillamine, |
54536-38-8 | 250MG |
¥526.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479142A-1 g |
S-Benzyl-D-penicillamine, |
54536-38-8 | 1g |
¥1,053.00 | 2023-07-10 | ||
| abcr | AB509764-100 mg |
S-Benzyl-D-penicillamine (H-D-Pen(Bzl)-OH); . |
54536-38-8 | 100mg |
€111.50 | 2023-06-14 |
S-Benzyl-D-Penicillamine Suppliers
S-Benzyl-D-Penicillamine Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on S-Benzyl-D-Penicillamine
Comprehensive Guide to S-Benzyl-D-Penicillamine (CAS No. 54536-38-8): Properties, Applications, and Research Insights
S-Benzyl-D-Penicillamine (CAS 54536-38-8) is a specialized chiral compound derived from D-penicillamine, featuring a benzyl thioether group. This modification enhances its biochemical properties, making it valuable in pharmaceutical research and asymmetric synthesis. As interest in custom peptide synthesis and enzyme inhibition studies grows, this compound has gained attention for its unique stereochemistry and potential therapeutic applications.
The molecular structure of S-Benzyl-D-Penicillamine combines the chelating properties of penicillamine with the aromatic functionality of the benzyl group. Researchers frequently explore its role in metal ion coordination chemistry, particularly in designing biomimetic catalysts. Recent studies highlight its utility in developing targeted drug delivery systems, aligning with the current focus on precision medicine approaches.
In pharmaceutical applications, S-Benzyl-D-Penicillamine 54536-38-8 serves as a key intermediate for chiral drug development. Its ability to influence protein folding dynamics makes it relevant for studying neurodegenerative diseases—a hot topic in biomedical research. The compound's thiol group reactivity also contributes to its use in redox biochemistry investigations, particularly in antioxidant mechanism studies.
The synthesis of S-Benzyl-D-Penicillamine typically involves stereoselective reactions to maintain the D-configuration, a process crucial for its biological activity. Analytical techniques like HPLC chiral separation and X-ray crystallography confirm its purity and absolute configuration. These quality control measures address the growing demand for high-purity chiral compounds in drug discovery pipelines.
Market trends show increasing demand for S-Benzyl-D-Penicillamine CAS 54536-38-8 from contract research organizations and academic laboratories. The compound's versatility supports diverse research areas, from peptide-based therapeutics to bioinorganic chemistry. Suppliers now emphasize GMP-grade production to meet pharmaceutical industry standards, reflecting the compound's transition from research chemical to potential drug candidate.
Recent innovations explore S-Benzyl-D-Penicillamine derivatives for enzyme inhibition applications, particularly targeting zinc-dependent metalloproteases. This aligns with current searches for matrix metalloproteinase inhibitors in cancer research. The compound's chelating properties also show promise in developing heavy metal detoxification agents, though this requires further clinical validation.
Storage and handling of S-Benzyl-D-Penicillamine 54536-38-8 require attention to its thiol group stability. Best practices recommend argon atmosphere storage and cold chain logistics to prevent oxidation—a crucial consideration for researchers investigating its redox-sensitive applications. These protocols address common queries about compound stability in biochemical assays.
The future research landscape for S-Benzyl-D-Penicillamine includes exploring its structure-activity relationships in peptide-based drug design. With growing interest in chiral auxiliaries and asymmetric synthesis, this compound continues to offer novel research opportunities. Its unique combination of stereochemical control and biofunctional groups positions it as a valuable tool in modern medicinal chemistry.
54536-38-8 (S-Benzyl-D-Penicillamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)